molecular formula C10H9N3O4S B11789822 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B11789822
M. Wt: 267.26 g/mol
InChI Key: MGJOKFAGSKBKAQ-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methylsulfonyl group and a nitrophenyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-nitrobenzaldehyde with methylsulfonyl hydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenol: A compound with a similar nitrophenyl group but lacking the pyrazole ring and methylsulfonyl group.

    4-Nitrophenylhydrazine: Contains a nitrophenyl group and a hydrazine moiety but lacks the pyrazole ring and methylsulfonyl group.

Uniqueness

3-(Methylsulfonyl)-4-(3-nitrophenyl)-1H-pyrazole is unique due to the combination of its functional groups and the pyrazole ring This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds

Properties

Molecular Formula

C10H9N3O4S

Molecular Weight

267.26 g/mol

IUPAC Name

5-methylsulfonyl-4-(3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C10H9N3O4S/c1-18(16,17)10-9(6-11-12-10)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

MGJOKFAGSKBKAQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=NN1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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